molecular formula C13H11NO2 B1279685 N-(4-Pentynyl)phthalimide CAS No. 6097-07-0

N-(4-Pentynyl)phthalimide

Cat. No. B1279685
CAS RN: 6097-07-0
M. Wt: 213.23 g/mol
InChI Key: YNZIPXLLPFYDGM-UHFFFAOYSA-N
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Description

N-(4-Pentynyl)phthalimide is a compound that is structurally related to a variety of phthalimide derivatives which have been studied for their diverse biological activities and applications in material science. Phthalimides, in general, are known for their utility in the synthesis of amines through the Gabriel synthesis and have been modified to enhance their properties for specific applications, such as anticonvulsant drugs and polymers with high thermal stability .

Synthesis Analysis

The synthesis of phthalimide derivatives can be achieved through various methods. For instance, N-phenylphthalimides, which are structurally similar to N-(4-Pentynyl)phthalimide, have been prepared and evaluated for their anticonvulsant properties . The synthesis of N-(4-Pentynyl)phthalimide itself can be inferred from the aminoallylation of activated olefins with allylic halides and phthalimide, as described in the synthesis of N-pent-4-enylphthalimides . Additionally, the synthesis of N-(1,3-Diisocyanato-1-propyl)phthalimide from glutamic acid through a series of intermediates, including a Curtius rearrangement, demonstrates the complexity and versatility of synthetic routes available for phthalimide derivatives .

Molecular Structure Analysis

The molecular structure of phthalimide derivatives can significantly influence their properties and applications. For example, the introduction of a pentynyl group in N-(4-Pentynyl)phthalimide could affect its reactivity and interaction with other molecules. The crystal structures of related compounds, such as N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide, have been characterized, providing insights into bond lengths and molecular conformations that could be relevant for understanding the structure of N-(4-Pentynyl)phthalimide .

Chemical Reactions Analysis

Phthalimide derivatives participate in a variety of chemical reactions. The base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides are examples of the reactivity of these compounds . The aminoallylation reaction of activated olefins with phthalimide also highlights the potential of N-(4-Pentynyl)phthalimide to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives are influenced by their molecular structure. For instance, polyimides derived from phthalimide-containing diamines exhibit high glass transition temperatures and enhanced thermal stabilities . The solubility and thermal stability of aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide further demonstrate the impact of the phthalimide moiety on the material properties . The anticonvulsant activity of N-phenylphthalimides, including their efficacy and toxicity, is a significant aspect of their chemical properties relevant to pharmaceutical applications .

Scientific Research Applications

Anticonvulsant Properties

N-(4-Pentynyl)phthalimide derivatives have been explored for their anticonvulsant properties. A study by Bailleux et al. (1994) demonstrated that certain N-phenylphthalimides, including 4-amino-N-phenylphthalimides, showed potent anticonvulsant activities against seizures induced by electroshock and pentylenetetrazol in mice (Bailleux et al., 1994). These findings suggest potential for N-(4-Pentynyl)phthalimide derivatives in epilepsy treatment.

Probe for Solvation Dynamics

In the field of chemistry, 4-(N-bromoacetylamino)-phthalimide has been used as a probe to study solvation dynamics in proteins and microemulsions. Mandal et al. (2002) used this derivative to investigate the solvation dynamics in the vicinity of proteins, providing valuable insights into protein interactions and behaviors (Mandal et al., 2002).

Therapeutic Potential

Phthalimide analogues have demonstrated wide-ranging therapeutic potential, including anti-inflammatory, analgesic, hypolipidemic, and immunomodulatory activities. Sharma et al. (2010) highlighted the significance of phthalimide analogues in medicinal chemistry, noting their effectiveness in various physiological and pathological conditions (Sharma et al., 2010).

Fluorescent Probes

Phthalimides, particularly those with a 4-amino substituent, have been recognized as potential fluorescent probes. Kindahl and Chorell (2014) developed a method to synthesize various 4-amino substituted phthalimides, which could be used as fluorescent probes in biological research (Kindahl & Chorell, 2014).

Catalytic Applications

N-(Trifluoromethylthio)phthalimide, a derivative, has been utilized in organic synthesis for trifluoromethylthiolation of boronic acids and alkynes. Pluta et al. (2014) developed a method involving this compound, demonstrating its application in pharmaceutical and agrochemical research (Pluta, Nikolaienko, & Rueping, 2014).

Safety And Hazards

N-(4-Pentynyl)phthalimide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Relevant Papers There are several papers that discuss the synthesis and biological activity of phthalimide derivatives . These papers could provide further insights into the properties and potential applications of N-(4-Pentynyl)phthalimide.

properties

IUPAC Name

2-pent-4-ynylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h1,4-5,7-8H,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZIPXLLPFYDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472178
Record name N-(4-Pentynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Pentynyl)phthalimide

CAS RN

6097-07-0
Record name N-(4-Pentynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phthalimido-1-pentyne
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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